2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Overview
Description
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- is a heterocyclic compound with a unique structure that combines a thiophene ring with a dioxepin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- typically involves the reaction of thiophene derivatives with appropriate reagents to form the dioxepin ring. One common method includes the use of bromomethyl derivatives and subsequent cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or dioxepin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the compound .
Scientific Research Applications
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- involves its interaction with molecular targets through its electronic properties. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: Similar in structure but with different substituents.
3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: Another derivative with benzyl groups instead of hexyl groups.
Uniqueness
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- is unique due to its specific electronic properties and stability, which make it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
3,3-dihexyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2S/c1-3-5-7-9-11-19(12-10-8-6-4-2)15-20-17-13-22-14-18(17)21-16-19/h13-14H,3-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMMQKZBBGHOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(COC2=CSC=C2OC1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737184 | |
Record name | 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700816-98-4 | |
Record name | 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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